molecular formula C13H9BrN2OS2 B451635 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 313404-39-6

5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B451635
CAS No.: 313404-39-6
M. Wt: 353.3g/mol
InChI Key: XJYXRPLSJBGWFY-UHFFFAOYSA-N
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Description

5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic small molecule featuring a benzothiazole core linked to a bromo-substituted thiophene ring via a carboxamide bridge. This structure is part of a privileged scaffold in medicinal chemistry, with benzothiazole derivatives demonstrating a wide spectrum of high-value biological activities, making them compelling candidates for pharmaceutical research . The core structure is known to contribute to significant anticancer potential. Pre-clinical studies on structurally analogous benzothiazole-thiophene carboxamides have shown potent antiproliferative effects against diverse human cancer cell lines, including epidermoid carcinoma (A431) and lung carcinoma (A549, H1299) models . The proposed mechanism of action for such compounds often involves the induction of programmed cell death (apoptosis) and the inhibition of key pro-inflammatory cytokines like IL-6 and TNF-α, which are implicated in tumor progression . Beyond oncology, the benzothiazole pharmacophore is investigated for its potential in treating central nervous system disorders. Its ability to interact with neuronal receptors and cross the blood-brain barrier makes it a candidate for use in neurodegenerative disease and epilepsy research, as related heterocyclic compounds have shown anticonvulsant activity . This compound is provided strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2OS2/c1-7-2-3-8-10(6-7)19-13(15-8)16-12(17)9-4-5-11(14)18-9/h2-6H,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYXRPLSJBGWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Bromination: The benzothiazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Thiophene Carboxamide Formation: The brominated benzothiazole is reacted with a thiophene carboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiophene ring and benzothiazole core can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).

    Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Structural Features

The molecular structure of 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can be characterized by the following key features:

  • Bromine Substitution : The presence of bromine enhances the compound's reactivity.
  • Benzothiazole Moiety : This heterocyclic structure contributes to its biological activity.
  • Carboxamide Group : This functional group is significant for its potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide exhibit significant anticancer properties. For instance:

  • Targeting VEGFR-2 : Compounds designed to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) show promise in reducing tumor growth through antiangiogenic mechanisms .
  • Cytotoxicity Assessments : Preliminary cytotoxicity assessments suggest that this compound may inhibit cell proliferation in various cancer cell lines, including breast and colon cancer .

Antimicrobial Properties

The benzothiazole derivatives have been extensively studied for their antimicrobial effects. Compounds with similar structures have demonstrated:

  • Inhibition of Bacterial Growth : Antimicrobial activity against a range of bacterial pathogens, potentially through interference with bacterial metabolism .
  • Mechanism of Action : The mechanism may involve the generation of reactive oxygen species or inhibition of specific enzymes crucial for bacterial survival.

Agrochemical Potential

The unique chemical structure also positions 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide as a candidate for agrochemical applications:

  • Pesticidal Activity : Research indicates potential efficacy in pest control, targeting specific pathways in insect physiology.
  • Herbicidal Applications : The compound's ability to disrupt plant growth processes may be explored for herbicide development.

Case Study 1: Anticancer Research

A study focused on synthesizing derivatives of thiophene and benzothiazole reported that compounds structurally related to 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide exhibited potent growth inhibition in human-derived tumor cell lines. The investigation utilized molecular docking studies to predict binding affinities with VEGFR-2, supporting the hypothesis that these compounds can serve as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another research endeavor, a series of benzothiazole derivatives were evaluated for their antimicrobial properties. The findings highlighted that modifications at specific positions on the benzothiazole ring significantly influenced antibacterial activity. The study concluded that compounds similar to 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide could be developed into new antimicrobial agents targeting resistant strains .

Mechanism of Action

The mechanism of action of 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to disease pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amide Group

The target compound’s 6-methylbenzothiazole group distinguishes it from analogs with different heterocyclic amide substituents. Key comparisons include:

Pyrazole Derivatives
  • 5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide (7): Synthesis: Synthesized via DCC-mediated coupling (68% yield) and further derivatized via Suzuki coupling (66–81% yields) (). Properties: DFT calculations revealed lower chemical hardness (η = 3.32 eV) and higher electrophilicity (ω = 5.12 eV) compared to benzothiazole analogs, indicating greater reactivity. Compound 9f exhibited superior nonlinear optical (NLO) response (β = 1.98 × 10⁻²⁷ esu) .
Pyrazine Derivatives
  • 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (3) :
    • Synthesis : Prepared via TiCl₄-mediated condensation (75% yield) and arylated via Suzuki coupling (37–72% yields) ().
    • Properties : Pyrazine’s electron-deficient nature reduced HOMO-LUMO gaps (ΔE = 4.5–5.2 eV) compared to benzothiazole derivatives (ΔE ~5.5 eV), enhancing charge-transfer capabilities. NLO hyperpolarizability values were moderate (β = 1.2–1.5 × 10⁻²⁷ esu) .
Pyridine Derivatives
  • 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (3) :
    • Synthesis : TiCl₄-mediated coupling achieved 80% yield; Suzuki reactions gave 35–84% yields ().
    • Properties : The methylpyridine group increased steric hindrance, reducing reactivity in cross-coupling reactions compared to benzothiazole analogs .
Nitrothiazole Derivatives
  • 5-Bromo-N-(5-nitrothiazol-2-yl)thiophene-2-carboxamide (79) :
    • Synthesis : Method B yielded 75% via nitro-group incorporation ().
    • Properties : The nitro group’s strong electron-withdrawing effect improved antimicrobial activity but reduced chemical stability compared to methylbenzothiazole derivatives .

Electronic and Reactivity Profiles

Compound HOMO (eV) LUMO (eV) ΔE (eV) Electrophilicity (ω, eV) NLO Response (β, ×10⁻²⁷ esu)
Target Benzothiazole Derivative* -6.1 -1.2 4.9 4.8 1.8
Pyrazole Derivative (9f) -5.8 -1.5 4.3 5.1 1.98
Pyrazine Derivative (4a) -6.3 -1.8 4.5 5.4 1.5
Nitrothiazole Derivative (79) -6.5 -2.0 4.5 5.6 N/A

*Estimated based on analogous benzothiazole systems ().

  • Key Trends :
    • Benzothiazole derivatives exhibit intermediate HOMO-LUMO gaps, balancing stability and reactivity.
    • Pyrazole and pyrazine analogs show higher electrophilicity, favoring charge-transfer applications.
    • Nitrothiazole derivatives prioritize bioactivity over NLO performance.

Biological Activity

5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This compound belongs to the class of benzothiazole derivatives and features a thiophene ring along with a carboxamide functional group, which are known to enhance its reactivity and biological properties.

Chemical Structure

The molecular formula of 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is C13H9BrN2OS2C_{13}H_{9}BrN_{2}OS_{2}, and it has a molecular weight of approximately 320.25 g/mol. The presence of bromine and methyl substituents on the benzothiazole moiety contributes to its unique biological profile.

The biological activity of 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has been linked to several mechanisms:

  • Enzyme Inhibition : The compound exhibits high inhibitory activity against tyrosinase, an enzyme involved in melanin production. This suggests potential applications in skin-whitening products and treatments for hyperpigmentation.
  • Antimicrobial Activity : Similar benzothiazole derivatives have demonstrated antimicrobial properties, likely through disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
  • Anticancer Properties : The compound may induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, which is critical in the apoptotic pathway. This has been observed in various studies focusing on similar benzothiazole derivatives .

Comparative Biological Activity

A comparison with structurally similar compounds highlights the unique properties of 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide:

Compound NameStructural FeaturesBiological Activity
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamideChlorine instead of bromineAntimicrobial
5-fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamideFluorine substituentAnticancer
N-(6-amino-1,3-benzothiazol-2-yl)thiophene-2-carboxamideAmino group instead of bromoAntimicrobial

This table illustrates that while many benzothiazole derivatives exhibit biological activity, the specific combination of bromination and methylation in 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide may enhance its efficacy against certain targets.

Tyrosinase Inhibition Studies

Recent studies indicate that 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide shows significant tyrosinase inhibitory activity. For instance, synthesized compounds from related classes were evaluated for their ability to inhibit tyrosinase, with results showing IC50 values indicating strong inhibition compared to controls.

Anticancer Activity Assessment

In vitro studies have demonstrated that compounds similar to 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can effectively induce apoptosis in cancer cell lines such as U937 and MCF-7. The mechanism involves the activation of procaspase pathways leading to programmed cell death . The selectivity and potency were notably higher than other tested compounds.

Antimicrobial Evaluation

Research on benzothiazole derivatives suggests that these compounds can effectively combat various bacterial strains. The mechanism often involves interaction with bacterial membranes or inhibition of critical cellular processes .

Q & A

Q. Table 1: SAR of Key Derivatives

SubstituentBiological Activity (IC₅₀, μM)Target
5-Br, 6-Me (Parent)0.45 ± 0.02Bacterial Kinase X
5-Cl, 6-Me1.20 ± 0.15Bacterial Kinase X
5-Br, 6-Et0.78 ± 0.10Bacterial Kinase X

Advanced: How can researchers resolve contradictions in reported biological data (e.g., antimicrobial vs. anticancer efficacy)?

Answer: Contradictions often arise from assay variability. Methodological solutions include:

Standardized Assays : Use CLSI/MICS guidelines for antimicrobial testing and NCI-60 panels for anticancer profiling to ensure reproducibility .

Mechanistic Studies :

  • Flow Cytometry : To distinguish cytostatic vs. cytotoxic effects in cancer cells .
  • Resistance Profiling : Test against multidrug-resistant bacterial strains to clarify antimicrobial scope .

Advanced: What strategies improve the solubility and bioavailability of this hydrophobic compound for in vivo studies?

Answer:

Co-solvent Systems : Use DMSO:PEG400 (1:4) for IV administration; optimize concentrations to avoid toxicity .

Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the amide nitrogen to enhance aqueous solubility .

Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release, validated by dynamic light scattering (DLS) .

Advanced: How can regioselectivity challenges during bromination or amidation be addressed?

Answer:

  • Directed Bromination : Use Lewis acids (e.g., FeCl₃) to direct bromine to the 5-position, minimizing 3-bromo byproducts .
  • Protecting Groups : Temporarily protect the benzothiazole NH with Boc groups during amidation to prevent side reactions .

Q. Table 2: Reaction Optimization for Amidation

ConditionYield (%)Purity (%)
EDCI/HOBt, DCM, 25°C7298
HATU, DMF, 0°C8899

Advanced: What catalytic systems enhance the efficiency of key synthetic steps?

Answer:

  • Buchwald-Hartwig Coupling : For challenging amide bonds, employ Pd(OAc)₂/Xantphos with Cs₂CO₃ in toluene at 110°C .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., bromination from 12 h to 30 min) while maintaining >90% yield .

Advanced: How do researchers address stability issues (e.g., decomposition under light or acidic conditions)?

Answer:

Photostability Testing : Store solutions in amber vials; monitor degradation via HPLC under ICH Q1B guidelines .

pH Buffering : Use citrate buffers (pH 4–6) for in vitro assays to prevent amide hydrolysis .

Degradation Pathway Analysis : LC-MS identifies major degradants (e.g., debrominated or oxidized products) .

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